![molecular formula C10H12N4 B1520282 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine CAS No. 1179969-67-5](/img/structure/B1520282.png)
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Overview
Description
“1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine” is a compound that contains a pyridine and pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound is likely to be a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine” would consist of a pyridine ring attached to a pyrazole ring via an ethyl chain. The exact structure would depend on the positions of the various atoms and groups within the molecule .Scientific Research Applications
Synthesis of N-Heterocycles
This compound can be used as a precursor for synthesizing various N-heterocycles, which are core structures in many pharmaceuticals. For example, it could facilitate the synthesis of imidazoles and pyrimidines, which have applications ranging from antifungal agents to potential treatments for fibrotic diseases .
Medicinal Chemistry
The pyridinyl and pyrazolyl groups present in this compound suggest its utility in medicinal chemistry, particularly in the design of molecules with potential fungicidal activity . These groups are often found in compounds with varied medicinal applications, including anti-tubercular agents .
Chemodivergent Synthesis
“1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine” could be involved in chemodivergent synthesis processes to create a wide array of amides and imidazo[1,2-a]pyridines, which are valuable in pharmaceutical development due to their diverse biological activities .
Anti-fibrotic Activities
Compounds with pyrimidinyl groups have shown significant anti-fibrotic activities. Given the structural similarities, “1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine” could be explored for its efficacy in treating fibrotic diseases, potentially offering better activities than existing treatments .
Anti-tubercular Potential
The structural motif of this compound is similar to those evaluated for anti-tubercular potential against Mycobacterium tuberculosis. It could serve as a scaffold for developing new anti-tubercular agents with improved efficacy .
properties
IUPAC Name |
1-(2-pyridin-2-ylethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-5-8-14(13-10)7-4-9-3-1-2-6-12-9/h1-3,5-6,8H,4,7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHPZMCVXQPBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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